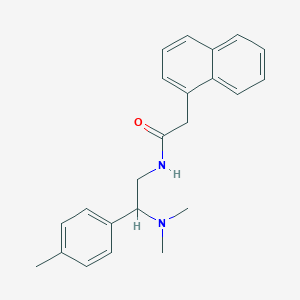![molecular formula C9H6BrF3O3 B2677798 2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid CAS No. 1874670-01-5](/img/structure/B2677798.png)
2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid” is a chemical compound with the CAS Number: 1874670-01-5 . It has a molecular weight of 299.04 . The IUPAC name for this compound is 2-(3-bromo-5-(trifluoromethyl)phenoxy)acetic acid . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6BrF3O3/c10-6-1-5(9(11,12)13)2-7(3-6)16-4-8(14)15/h1-3H,4H2,(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 299.04 .Applications De Recherche Scientifique
Environmental Analysis and Degradation Studies
Characterization of Environmental Contaminants Research has employed chemical derivatization and mass spectrometry to characterize bacterial metabolites of structurally similar compounds to 2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid. These studies provide insights into the environmental fate and transformation of such chemicals, aiding in the detection of trace organic pollutants in environmental samples (Fujita et al., 2001).
Photocatalytic Degradation The photocatalytic degradation of organic pollutants, including compounds similar to this compound, has been examined using titanium dioxide under various conditions. These studies highlight the potential of photocatalysis in the removal of phenolic compounds from aqueous environments, contributing to the development of effective wastewater treatment technologies (Bahnemann, Muneer, & Haque, 2007).
Biochemical and Pharmacological Applications
Synthesis of Antimicrobial Agents Derivatives of this compound have been explored for their antimicrobial activities. The synthesis of new compounds and their screening against various microorganisms contribute to the development of novel antimicrobial agents, addressing the challenge of antibiotic resistance (Demirbas et al., 2004).
Antioxidant Activity Studies Certain derivatives and structurally related compounds have been investigated for their antioxidant properties. These studies are crucial for understanding the role of such compounds in preventing oxidative stress, with implications for the development of therapeutic agents for diseases associated with oxidative damage (Li et al., 2011).
Catalysis and Chemical Synthesis
Catalytic Applications in Organic Synthesis Research on the catalytic properties of compounds related to this compound has revealed their potential in facilitating various organic reactions. This includes the synthesis of complex molecules, demonstrating the versatility of these compounds in synthetic chemistry (Maadadi, Pevzner, & Petrov, 2016).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Propriétés
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-6-1-5(9(11,12)13)2-7(3-6)16-4-8(14)15/h1-3H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRBYVYAHIEBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(=O)O)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2677715.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2677719.png)
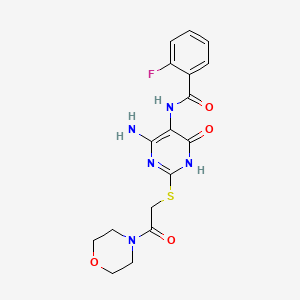


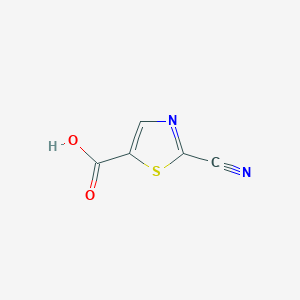
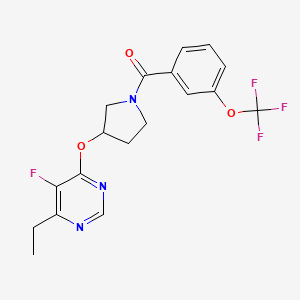
![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile](/img/structure/B2677731.png)
![N-(5-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2677732.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2677733.png)
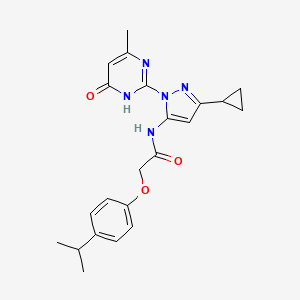
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2677735.png)
